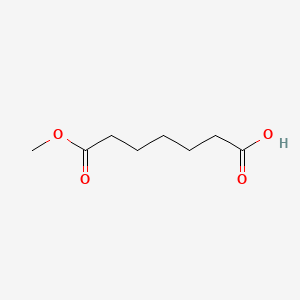

7-Methoxy-7-oxoheptanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-12-8(11)6-4-2-3-5-7(9)10/h2-6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLQOHRXBGFZED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174166 | |

| Record name | Methyl hydrogen heptane-1,7-dioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20291-40-1 | |

| Record name | 1-Methyl heptanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20291-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl hydrogen heptane-1,7-dioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020291401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl hydrogen heptane-1,7-dioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hydrogen heptane-1,7-dioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Bifunctional Building Block

An In-Depth Technical Guide on the Synthesis of 7-Methoxy-7-oxoheptanoic Acid from Pimelic Acid

This compound, also known as pimelic acid monomethyl ester, is a bifunctional molecule of significant interest in contemporary chemical and biological research.[1] Its structure, featuring a terminal carboxylic acid and a methyl ester separated by a five-carbon aliphatic chain, makes it a versatile building block.[1] This is particularly valuable in the synthesis of complex molecules where orthogonal reactivity is required. A noteworthy application is its use as a linker component in the development of Proteolysis-Targeting Chimeras (PROTACs), a novel class of therapeutics that co-opt the cell's natural protein degradation machinery.[2]

The primary challenge in synthesizing this molecule from its parent, pimelic acid, lies in achieving selective mono-esterification of a symmetric dicarboxylic acid. Standard esterification methods risk producing a statistical mixture of the starting material, the desired monoester, and the undesired diester, complicating purification and reducing yield. This guide provides a detailed examination of a robust and widely applicable method for this synthesis, focusing on the principles of the Fischer-Speier esterification, experimental causality, and safety considerations.

Synthetic Strategy: Controlling Equilibrium in Fischer-Speier Esterification

The direct acid-catalyzed esterification of a carboxylic acid with an alcohol, known as the Fischer-Speier esterification, is a classic and powerful transformation.[3][4] The reaction is fundamentally an equilibrium process, which presents both a challenge and an opportunity.[5]

To favor the formation of the monoester of pimelic acid, the reaction equilibrium must be carefully controlled. The primary strategy involves manipulating the stoichiometry of the reactants. By using pimelic acid as the limiting reagent and a controlled excess of methanol, we can statistically favor the mono-esterification over the di-esterification. While methanol also serves as the solvent, using it in vast excess would shift the equilibrium too far, promoting the formation of dimethyl pimelate. Therefore, a co-solvent is often employed to maintain solubility while controlling the methanol concentration. The removal of water, a byproduct, can also drive the reaction forward, but this is less practical for controlling selectivity between mono- and di-esterification.[6]

Alternative strategies exist, such as the complete conversion to the diester followed by selective mono-hydrolysis, or the use of heterogeneous catalysts like alumina which can offer excellent selectivity under specific conditions.[1][7] However, the direct, controlled Fischer esterification remains a highly practical and instructive approach for laboratory-scale synthesis.

Experimental Protocol: Synthesis of this compound

This protocol details the direct mono-esterification of pimelic acid using a catalytic amount of sulfuric acid.

Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Role | Notes |

| Pimelic Acid | C₇H₁₂O₄ | 160.17 | Starting Material | White solid. Low hazard but can cause eye and respiratory irritation.[8][9][10] |

| Methanol | CH₃OH | 32.04 | Reagent/Solvent | Highly flammable and toxic if ingested, inhaled, or absorbed through skin.[11][12] |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Catalyst | Extremely corrosive. Causes severe skin burns and eye damage.[13][14] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction Solvent | Volatile organic solvent. Handle in a fume hood. |

| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | 84.01 | Neutralizing Agent | Used to quench the acid catalyst. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent | Removes residual water from the organic phase. |

Safety Precautions

A thorough risk assessment must be conducted before beginning this procedure. The following is a summary of key hazards and required personal protective equipment (PPE).

| Chemical | Key Hazards | Recommended PPE |

| Pimelic Acid | Eye and respiratory tract irritation.[15][16] | Safety glasses, gloves. |

| Methanol | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes organ damage (optic nerve, CNS).[17][18] | Safety goggles, chemical-resistant gloves (e.g., butyl rubber), lab coat, use only in a certified chemical fume hood. |

| Sulfuric Acid | Causes severe skin burns and eye damage. Reacts violently with water.[13][19] | Chemical splash goggles, face shield, acid-resistant gloves (e.g., neoprene), acid-resistant apron or lab coat. |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pimelic acid (e.g., 8.0 g, 50 mmol).

-

Add methanol (e.g., 100 mL). This large excess serves as both the solvent and the reagent, helping to drive the reaction.

-

Stir the mixture until the pimelic acid is fully dissolved.

-

-

Catalyst Addition:

-

While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the solution using a glass pipette. Caution: This addition is exothermic.[19]

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 65 °C for methanol) using a heating mantle.

-

Allow the reaction to proceed under reflux with continuous stirring for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) if desired, comparing the reaction mixture to standards of pimelic acid and the product.

-

-

Workup and Quenching:

-

Allow the flask to cool to room temperature.

-

Remove the bulk of the methanol using a rotary evaporator.

-

Dissolve the remaining residue in dichloromethane (DCM, 100 mL).

-

Transfer the DCM solution to a separatory funnel.

-

Carefully wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the sulfuric acid catalyst. Caution: CO₂ gas evolution will occur. Vent the separatory funnel frequently.

-

Wash the organic layer with brine (saturated NaCl solution, 1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and collect the filtrate.

-

-

Purification and Characterization:

-

Remove the DCM from the filtrate using a rotary evaporator to yield the crude product. The crude product will be a mixture of starting material, monoester, and diester.

-

Purify the crude product using flash column chromatography on silica gel. A gradient elution system (e.g., starting with hexane/ethyl acetate 9:1 and gradually increasing the polarity to 1:1) is typically effective for separating the components.

-

Combine the fractions containing the pure this compound (identified by TLC).

-

Remove the solvent under reduced pressure to yield the final product as a colorless to light yellow liquid.[20]

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its identity and purity. The purity should be ≥98.0%.[20]

-

Process Visualization

The overall workflow for the synthesis is summarized in the diagram below.

Conclusion

The synthesis of this compound from pimelic acid via a controlled Fischer-Speier esterification is an effective and scalable method. The success of this procedure hinges on the careful management of reaction conditions to influence the chemical equilibrium, thereby maximizing the yield of the desired monoester. Proper safety protocols are paramount due to the hazardous nature of the reagents involved. The resulting bifunctional product serves as a valuable intermediate for further synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.

References

- Vertex AI Search. (2009).

- Cole-Parmer.

- Sigma-Aldrich. (2024).

- Material Safety D

- Sigma-Aldrich. (2024).

- Sulphuric Acid Safety D

- Royal Society of Chemistry.

- Chemical Society of Japan. (1988). Bull. Chem. Soc. Jpn., 61, 2383–2386.

- Benchchem. This compound | 20291-40-1.

- Carl ROTH.

- Fisher Scientific. (2009).

- Fisher Scientific. (2009).

- Carl ROTH.

- Material Safety D

- Thermo Fisher Scientific. (2009).

- Chemos GmbH & Co. KG.

- Methanol MSDS. (2013).

- Mitsubishi Gas Chemical America.

- American Chemical Society. (1983).

- MedChemExpress. This compound-COA-275733.

- OUCI.

- LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic f

- Sigma-Aldrich. This compound | 20291-40-1.

- Organic Syntheses. pimelic acid - Organic Syntheses Procedure.

- MedChemExpress.

- Echemi. 7-(4-methoxyphenyl)-7-oxoheptanoic acid.

- Wikipedia. Pimelic acid.

- Google Patents. (1995).

- Wikipedia.

- Chemistry Steps.

- Master Organic Chemistry.

- Organic Chemistry Portal.

- Chongqing Chemdad Co. Pimelic acid.

- Google Patents. (1995).

- Chemistry LibreTexts. (2023).

Sources

- 1. benchchem.com [benchchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts [ouci.dntb.gov.ua]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. valsynthese.ch [valsynthese.ch]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. sds.chemtel.net [sds.chemtel.net]

- 13. fishersci.com [fishersci.com]

- 14. teck.com [teck.com]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. fishersci.com [fishersci.com]

- 17. carlroth.com:443 [carlroth.com:443]

- 18. mgc-a.com [mgc-a.com]

- 19. health.state.mn.us [health.state.mn.us]

- 20. file.medchemexpress.com [file.medchemexpress.com]

Physicochemical properties of 7-Methoxy-7-oxoheptanoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 7-Methoxy-7-oxoheptanoic Acid

This guide provides a comprehensive technical overview of this compound (CAS No. 20291-40-1), a bifunctional molecule of significant interest in contemporary chemical synthesis and drug development. By integrating structural analysis, physicochemical data, spectroscopic characterization, and practical experimental protocols, this document serves as an essential resource for researchers and scientists. Our focus is not only on presenting data but on explaining the underlying chemical principles and experimental rationale, ensuring a deep and applicable understanding of this versatile compound.

Molecular Identity and Structure

This compound, also known as monomethyl pimelate, occupies a unique chemical space as a mono-ester derivative of the C7 α,ω-dicarboxylic acid, pimelic acid.[1] This structure imparts a dual reactivity profile: a terminal carboxylic acid amenable to standard coupling reactions and a methyl ester that offers a distinct site for modification.[1] Its seven-carbon backbone places it within the class of medium-chain fatty acids, though its functional groups at each terminus dominate its chemical behavior.[1]

This bifunctional nature is central to its utility, particularly as a flexible aliphatic linker in the synthesis of complex molecules like Proteolysis-Targeting Chimeras (PROTACs), where the linker's length and properties are critical for inducing targeted protein degradation.[1][2][3]

Table 1: Compound Identifiers and Core Properties

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | This compound | N/A |

| Synonyms | Monomethyl pimelate, Methyl hydrogen pimelate, 6-Methoxycarbonylhexanoic acid, Heptanedioic acid 1-methyl ester | [4] |

| CAS Number | 20291-40-1 | [1][3][4] |

| Molecular Formula | C₈H₁₄O₄ | [1][3][4] |

| Molecular Weight | 174.20 g/mol | [1][3][4] |

| Canonical SMILES | COC(=O)CCCCCC(=O)O | [5] |

| InChI Key | YOLQOHRXBGFZED-UHFFFAOYSA-N |[1] |

Physicochemical Properties

The physical properties of this compound are dictated by the interplay between its polar functional groups (carboxylic acid and ester) and its nonpolar pentamethylene chain.

Table 2: Summary of Physicochemical Data

| Property | Value | Comments and Source(s) |

|---|---|---|

| Physical State | Liquid | At 25 °C and standard pressure.[4] |

| Appearance | Colorless to light yellow | [4] |

| Boiling Point | 121-122 °C at 11 mmHg | Data from secondary supplier compilation.[1] |

| Density | ~1.041 g/mL | At 25 °C. Data from secondary supplier compilation.[1] |

| Acidity (pKa) | ~4.76 (Predicted) | No experimental value found. Predicted value is for the similar suberic acid monomethyl ester.[6] |

| Solubility | Soluble in DMSO, Methanol |[6] Also expected to be soluble in other polar organic solvents like ethanol, acetonitrile, and chlorinated solvents. Limited solubility in water and nonpolar solvents like hexanes is anticipated. |

Acidity and pKa Determination

The most prominent chemical characteristic of this molecule is the acidity of its terminal carboxylic acid group. While no experimental pKa value has been published, a reasonable estimate can be made. The pKa of the structurally similar suberic acid monomethyl ester (C8 dicarboxylic acid monoester) is predicted to be 4.76.[6] This value is typical for aliphatic carboxylic acids, where the alkyl chain has a minimal inductive effect on the carboxyl proton's acidity.

Expertise & Causality: The experimental determination of the pKa is critical for optimizing reactions involving the carboxylate, such as salt formation or pH-dependent extractions. Potentiometric titration is the gold-standard method for this purpose.[7] The procedure involves monitoring the pH of a solution of the acid as a standardized base is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated acid and its conjugate base are equal.[8]

Caption: Workflow for pKa determination via potentiometric titration.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the precise measurement of the pKa value.[8][9]

-

Preparation:

-

Calibrate a potentiometer using standard aqueous buffers (pH 4.0, 7.0, and 10.0).[8]

-

Accurately prepare a ~0.1 M solution of NaOH and standardize it.

-

Prepare a 20 mL solution of this compound at a known concentration (e.g., 1-5 mM) in deionized water. If solubility is low, a co-solvent like methanol may be used, but the result will be an apparent pKa (pKaapp).

-

-

Titration:

-

Place the analyte solution in a jacketed vessel on a magnetic stirrer and immerse the calibrated pH electrode.

-

Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.05 mL).

-

After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.[9]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point.

-

Determine the volume of NaOH at the half-equivalence point (half the volume required to reach the equivalence point).

-

The pKa is the pH value on the titration curve corresponding to the half-equivalence point volume.[8]

-

Perform the titration in triplicate to ensure reproducibility.[8]

-

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted):

-

~11-12 ppm (singlet, 1H): The acidic proton of the carboxylic acid (–COOH ). This signal is often broad and may exchange with deuterium in solvents like D₂O or CD₃OD.

-

3.67 ppm (singlet, 3H): The methyl protons of the ester (–COOCH₃ ).

-

~2.35 ppm (triplet, 2H): Methylene protons alpha to the carboxylic acid carbonyl (–CH₂ COOH).

-

~2.30 ppm (triplet, 2H): Methylene protons alpha to the ester carbonyl (–CH₂ COOCH₃).

-

~1.65 ppm (multiplet, 4H): Methylene protons beta to both carbonyls.

-

~1.35 ppm (multiplet, 2H): The central methylene protons of the alkyl chain.

-

-

¹³C NMR (Predicted):

-

~179 ppm: Carbonyl carbon of the carboxylic acid.

-

~174 ppm: Carbonyl carbon of the methyl ester.

-

~51.5 ppm: Methyl carbon of the ester (–OC H₃).

-

~34 ppm: Methylene carbon alpha to the carboxylic acid.

-

~33 ppm: Methylene carbon alpha to the ester.

-

~28-29 ppm & ~24-25 ppm: The remaining three methylene carbons of the alkyl chain.

-

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule.[1]

-

Expected Absorption Bands:

-

2500-3300 cm⁻¹ (Broad): A very broad band characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid.[1]

-

~1735 cm⁻¹ (Strong, Sharp): C=O stretching vibration of the methyl ester.[1]

-

~1710 cm⁻¹ (Strong, Sharp): C=O stretching vibration of the carboxylic acid. The two distinct carbonyl peaks are a hallmark of this structure.[1]

-

~1200-1300 cm⁻¹ (Strong): C-O stretching of the ester and acid groups.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.

-

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺•): A peak at m/z = 174 would be expected, though it may be weak or absent in EI due to facile fragmentation.

-

Key Fragments:

-

m/z = 143: Loss of the methoxy radical (•OCH₃).

-

m/z = 115: McLafferty rearrangement involving the carboxylic acid, leading to the loss of C₃H₅O₂.

-

m/z = 74: McLafferty rearrangement involving the ester, resulting in the [CH₃OC(OH)=CH₂]⁺• fragment. This is often a prominent peak for methyl esters.

-

m/z = 59: The [COOCH₃]⁺ fragment.

-

-

Synthesis and Chemical Reactivity

Synthetic Overview

The most common and direct synthesis involves the selective mono-hydrolysis of dimethyl pimelate.[1]

Causality: The reaction's selectivity hinges on stoichiometry and reaction conditions. Using slightly more than one equivalent of base (e.g., KOH in methanol) ensures that once one ester is hydrolyzed, the resulting carboxylate salt is formed. This negatively charged species is less susceptible to further nucleophilic attack by hydroxide compared to the remaining neutral ester group, allowing for the isolation of the mono-acid.[1] Optimized conditions using dropwise addition of base at 0 °C followed by stirring at room temperature can achieve yields around 44%.[1][6]

Bifunctional Reactivity and Applications

The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups. The carboxylic acid can be selectively activated for nucleophilic attack without affecting the ester, and vice versa.

-

Carboxylic Acid Reactions: The acid group is readily converted into amides, esters, or acid chlorides. Amide coupling, using standard reagents like EDC/HOBt or PyBOP, is the most common transformation, especially in the synthesis of PROTAC linkers where the acid is coupled to a ligand for an E3 ubiquitin ligase or the target protein.[1][10]

-

Ester Reactions: The methyl ester can be hydrolyzed to the dicarboxylic acid, reduced to an alcohol using strong reducing agents like LiAlH₄, or transesterified.

Caption: Bifunctional reactivity pathways of this compound.

Experimental Protocol: Amide Coupling via EDC/HOBt

This protocol details the formation of an amide, a cornerstone reaction for this molecule's application as a linker.[10][11]

-

Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

-

Activation: Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl, 1.2 eq). Stir the mixture at room temperature for 15-30 minutes. This forms the active HOBt ester.

-

Coupling: Add the desired amine (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring for completion by TLC or LC-MS.

-

Workup and Purification: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography.

Safety and Handling

This compound should be handled with standard laboratory precautions.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

GHS Pictogram: GHS07 (Exclamation mark).

-

Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3]

Conclusion

This compound is a valuable and versatile bifunctional building block. Its well-defined structure, characterized by a C7 aliphatic chain with terminal carboxylic acid and methyl ester groups, allows for selective and predictable chemical modifications. This guide has provided a detailed summary of its known physicochemical properties, spectroscopic signatures, and key synthetic applications, particularly its role as a flexible linker. By including detailed experimental protocols for the determination of its pKa and for its use in amide coupling, we have provided a practical framework for researchers to confidently incorporate this compound into their synthetic and drug discovery programs.

References

-

Making Amides from Carboxylic Acids - Chemistry LibreTexts. (URL: [Link])

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (URL: [Link])

-

ISSN: 2320-5407 Int. J. Adv. Res. 4(12), 2095-2100 - International Journal of Advanced Research. (URL: [Link])

-

Synthesis of the α, ω-Dicarboxylic Acid Precursor of Biotin by the Canonical Fatty Acid Biosynthetic Pathway - PMC - NIH. (URL: [Link])

-

Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC - PubMed Central. (URL: [Link])

-

Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water | Analytical Chemistry - ACS Publications. (URL: [Link])

-

the preparation of amides - Chemguide. (URL: [Link])

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (URL: [Link])

-

This compound | PROTAC Linker | MedChemExpress (Japanese). (URL: [Link])

-

David da Silva Freitas Natural deep eutectic solvents - NADES - RepositóriUM. (URL: [Link])

-

Facile Amide Bond Formation from Carboxylic Acids and Isocyanates | Organic Letters. (URL: [Link])

-

Marine Cytotoxin Santacruzamate A Derivatives as Potent HDAC1-3 Inhibitors and Their Synergistic Anti-Leukemia Effects with Venetoclax - MDPI. (URL: [Link])

-

(PDF) The HDAC/HSP90 Inhibitor G570 Attenuated Blue Light-Induced Cell Migration in RPE Cells and Neovascularization in Mice through Decreased VEGF Production - ResearchGate. (URL: [Link])

-

A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water | Request PDF - ResearchGate. (URL: [Link])

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (URL: [Link])

-

China 2-((4-Methoxybenzyl)oxy)acetic Acid CAS 88920-24-5 ... (URL: [Link])

-

Cas 111-16-0,Pimelic acid - LookChem. (URL: [Link])

-

4-(Benzyloxy)phenyl Stearate CAS 6935-23-5 - BIOSYNCE. (URL: [Link])

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (URL: [Link])

-

2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine CAS 37481-18-8 - BIOSYNCE. (URL: [Link])

-

Development of a UV-Cleavable Protecting Group for Hydroxylamines, Synthesis of a StructurallyWide Variety of Hydroxamic Acids, - DTU Inside. (URL: [Link])

-

Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs - Frontiers. (URL: [Link])

-

Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - NIH. (URL: [Link])

- WO2018005799A1 - Histone deacetylase and histone methyltransferase inhibitors and methods of making and use of the same - Google P

-

Classical Antifolates: Synthesis of 5-Substituted, 6-Substituted and 7-Substituted Pyrrolo[2,3-d]Pyrimidines as Targeted Antican - Duquesne Scholarship Collection. (URL: [Link])

-

(PDF) Characterization Of Bioactive Compounds in Luffa Aegptiaca Leaf Ethanolic Extracts Using Gas Chromatography And Mass Spectrometer - ResearchGate. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 20291-40-1 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 6. SUBERIC ACID MONOMETHYL ESTER | 3946-32-5 [chemicalbook.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. WO2018005799A1 - Histone deacetylase and histone methyltransferase inhibitors and methods of making and use of the same - Google Patents [patents.google.com]

- 11. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Complete Structural Characterization of 7-Methoxy-7-oxoheptanoic Acid via Multinuclear and Multidimensional NMR Spectroscopy

Abstract

This technical guide provides a comprehensive methodology for the complete structural elucidation of 7-methoxy-7-oxoheptanoic acid, also known as monomethyl pimelate, using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We detail not only the acquisition and interpretation of standard one-dimensional (1D) ¹H and ¹³C NMR spectra but also demonstrate how two-dimensional (2D) correlation experiments, such as COSY and HSQC, are leveraged to achieve unambiguous assignment of all proton and carbon signals. This document is intended for researchers, chemists, and drug development professionals who rely on precise molecular characterization. The protocols and interpretations herein are designed to serve as a robust, self-validating framework for structural analysis.

Introduction: The Need for Unambiguous Characterization

This compound is a dicarboxylic acid monoester that serves as a valuable building block in organic synthesis, particularly in the formation of polymers and as a linker molecule in various chemical applications, including Proteolysis Targeting Chimeras (PROTACs)[1]. Its bifunctional nature—possessing both a terminal carboxylic acid and a methyl ester—requires precise and unambiguous confirmation of its structure to ensure correct reactivity and functionality in subsequent applications.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide will walk through a multi-technique NMR approach to validate the structure of this compound, ensuring the highest degree of confidence in its identity and purity.

Foundational NMR Workflow

A complete and validated structural assignment is not achieved by a single experiment but by a logical workflow where each step builds upon and confirms the last. The process involves acquiring simple 1D spectra to identify the basic chemical environments, followed by more complex 2D experiments to establish the precise atomic connectivity.

Caption: Logical workflow for NMR-based structural elucidation.

Experimental Protocol: Achieving High-Quality Spectra

The quality of NMR data is fundamentally dependent on meticulous sample preparation.[3][4] The goal is to create a dilute, homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[3][5]

Methodology:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[4][6]

-

Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice for this molecule due to its good solubilizing power for moderately polar organic compounds and its single, well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) which typically does not overlap with signals of interest.[7]

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[3] Gently vortex or swirl the vial until the sample is fully dissolved. A clear, particulate-free solution is critical.[4]

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. To remove any microscopic fibers or dust, a small plug of cotton or glass wool can be placed in the pipette to act as a filter.[6]

-

Referencing: CDCl₃ often contains a small amount of tetramethylsilane (TMS) as an internal standard for calibrating the chemical shift scale to 0.00 ppm. If not present, the residual solvent peak of CDCl₃ can be used as a secondary reference.[8]

-

Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Standard pulse programs for ¹H, ¹³C, COSY, and HSQC experiments are typically used.

Analysis of 1D NMR Spectra

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides the first detailed look at the proton framework of the molecule. We analyze chemical shift (position), integration (area), and multiplicity (splitting pattern).

Molecular Structure with Proton Numbering:

Caption: Structure of this compound with proton group labels.

Predicted and Experimental ¹H NMR Data (400 MHz, CDCl₃):

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H₇ | 3.67 | Singlet (s) | 3H | -OCH₃ |

| H₂ | 2.38 | Triplet (t) | 2H | -CH₂ -COOH |

| H₆ | 2.36 | Triplet (t) | 2H | -CH₂ -COOCH₃ |

| H₃, H₅ | 1.63 - 1.75 | Multiplet (m) | 4H | -CH₂-CH₂ -CH₂-CH₂ -CH₂- |

| H₄ | 1.40 (approx.) | Multiplet (m) | 2H | -CH₂-CH₂ -CH₂- |

| H₁ | ~11.0 | Broad Singlet (br s) | 1H | -COOH |

Note: Data is representative and synthesized from literature sources.[9][10]

Interpretation:

-

H₇ (3.67 ppm): This singlet integrating to 3 protons is characteristic of a methyl group attached to an oxygen (a methoxy group), with no adjacent protons to couple with.

-

H₂ and H₆ (2.38, 2.36 ppm): These two signals are triplets, each integrating to 2 protons. Their downfield shift indicates they are methylene groups adjacent to electron-withdrawing carbonyl groups (α-protons). The triplet pattern arises from coupling to their neighboring CH₂ groups.

-

H₃, H₄, H₅ (~1.40-1.75 ppm): The remaining three methylene groups in the aliphatic chain are shielded compared to the α-protons and appear as overlapping multiplets in the upfield region.

-

H₁ (~11.0 ppm): The highly deshielded, broad singlet is the classic signature of a carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule.

Predicted and Experimental ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment (Carbon #) | Rationale |

| 179.9 | C₁ (COOH) | Carboxylic acid carbonyl carbon, most deshielded. |

| 174.3 | C₇ (COOCH₃) | Ester carbonyl carbon. |

| 51.5 | C₈ (OCH₃) | Methoxy carbon, attached to electronegative oxygen. |

| 33.9 | C₂ or C₆ | Methylene carbon alpha to a carbonyl. |

| 33.9 | C₆ or C₂ | Methylene carbon alpha to a carbonyl. |

| 28.6 | C₄ or C₅ | Aliphatic methylene carbon. |

| 28.6 | C₄ or C₅ | Aliphatic methylene carbon. |

| 24.4 | C₃ | Aliphatic methylene carbon. |

Note: Data is representative and synthesized from literature sources.[9][11]

Interpretation: The ¹³C spectrum shows the expected 8 signals. The two carbonyl carbons are clearly distinguished at the downfield end. The methoxy carbon is found around 51.5 ppm. The remaining five signals correspond to the five methylene carbons of the heptane chain. While ¹³C chemical shifts provide strong evidence for the carbon skeleton, assigning the specific methylene carbons (C₂-C₆) can be ambiguous without further data.

2D NMR for Unambiguous Assignment

2D NMR experiments correlate signals from the 1D spectra, providing definitive evidence of atomic connectivity and resolving ambiguities.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[12][13][14] A cross-peak appears at the intersection of the chemical shifts of two coupled protons.

Expected COSY Correlations:

Caption: ¹H-¹H spin-coupling network for this compound.

Interpretation of COSY Spectrum:

-

Trace the Chain: Starting with the well-defined triplet at δ 2.38 (H₂), a cross-peak will connect it to the multiplet at δ ~1.63-1.75 (H₃).

-

From the H₃ multiplet, a further cross-peak will exist to the H₄ multiplet (δ ~1.40).

-

Continuing this process, H₄ will show a correlation to H₅, and H₅ will correlate to the other α-proton triplet at δ 2.36 (H₆).

-

The methoxy singlet (H₇) and the carboxylic acid proton (H₁) will show no cross-peaks, confirming they are isolated from the main spin system. This experiment definitively establishes the proton connectivity along the entire aliphatic chain.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment reveals direct, one-bond correlations between protons and the carbons they are attached to.[2][15][16] Each cross-peak in the 2D spectrum links a proton signal on one axis to a carbon signal on the other.[17][18]

Expected HSQC Correlations:

Caption: Key ¹H-¹³C one-bond correlations expected in the HSQC spectrum.

Interpretation of HSQC Spectrum:

-

Methyl/Methoxy Assignment: A cross-peak will connect the proton singlet at δ 3.67 (H₇) to the carbon signal at δ 51.5 (C₈), confirming the -OCH₃ group assignment.

-

α-Carbon Assignment: The proton triplets at δ 2.36 and 2.38 (H₆ and H₂) will both show correlations to the same carbon signal at δ 33.9, resolving the ambiguity of the C₂ and C₆ assignments.

-

Aliphatic Chain Assignment: The proton multiplets between δ 1.40-1.75 will show correlations to the remaining carbon signals at δ 28.6 and 24.4, allowing for the definitive assignment of the entire -CH₂-CH₂-CH₂- backbone.

Consolidated Data and Conclusion

By systematically combining the information from 1D and 2D NMR experiments, we achieve a complete and validated structural characterization. The ¹H NMR identifies all proton environments, the ¹³C NMR shows all unique carbon atoms, the COSY experiment connects the proton framework, and the HSQC experiment links each proton to its directly attached carbon.

Summary of Final Assignments:

| Carbon # | ¹³C δ (ppm) | Attached Proton(s) | ¹H δ (ppm) | Key COSY Correlation(s) |

| C₁ | 179.9 | H₁ | ~11.0 | None |

| C₂ | 33.9 | H₂ | 2.38 | H₃ |

| C₃ | 24.4 | H₃ | ~1.63-1.75 | H₂, H₄ |

| C₄ | 28.6 | H₄ | ~1.40 | H₃, H₅ |

| C₅ | 28.6 | H₅ | ~1.63-1.75 | H₄, H₆ |

| C₆ | 33.9 | H₆ | 2.36 | H₅ |

| C₇ | 174.3 | None | - | - |

| C₈ | 51.5 | H₇ | 3.67 | None |

This rigorous, multi-faceted approach leaves no ambiguity in the structural assignment of this compound. The congruence across all datasets provides the highest level of confidence, a standard required for materials intended for high-stakes research and development.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]

-

University of California, Riverside. (n.d.). Sample Preparation. Retrieved from [Link]

-

Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

-

Wikipedia. (2023). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supporting information for: Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumi. Retrieved from [Link]

-

Columbia University NMR Core Facility. (n.d.). COSY. Retrieved from [Link]

-

Nanalysis Corp. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

-

Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

-

CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). Retrieved from [Link]

-

Chemistry For Everyone. (2023, August 12). What Is HSQC NMR? [Video]. YouTube. Retrieved from [Link]

-

Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (HMDB0001991). Retrieved from [Link]

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 3. organomation.com [organomation.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. How to make an NMR sample [chem.ch.huji.ac.il]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. Monomethyl adipate(627-91-8) 1H NMR [m.chemicalbook.com]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 14. nmr.oxinst.com [nmr.oxinst.com]

- 15. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

An In-Depth Technical Guide on the Putative Biological Activity of 7-Methoxy-7-oxoheptanoic Acid in Fatty Acid Metabolism

Foreword: Charting Unexplored Metabolic Territories

In the landscape of metabolic research, a vast number of chemical entities remain uncharacterized. 7-Methoxy-7-oxoheptanoic acid is one such molecule. While its utility as a chemical linker, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), is acknowledged, its own biological activities, especially within the intricate network of fatty acid metabolism, are largely uncharted.[1][2] This guide, therefore, ventures into a prospective analysis. Grounded in established principles of biochemistry and metabolism, we will dissect the structure of this compound to propound a scientifically rigorous hypothesis regarding its potential metabolic fate and bioactivity. This document is crafted for researchers, scientists, and drug development professionals, offering not just a theoretical framework but also a practical guide to the experimental validation of the hypotheses presented herein. We will proceed with the core directive of scientific integrity, explaining the causality behind experimental choices and ensuring that the proposed protocols are self-validating systems.

Introduction to this compound: A Molecule of Bifunctional Character

This compound, with the chemical formula C₈H₁₄O₄, is a mono-methyl ester of the seven-carbon dicarboxylic acid, pimelic acid (heptanedioic acid).[2] This structure imparts a bifunctional nature to the molecule, possessing both a free carboxylic acid group and a methyl ester. Its seven-carbon backbone technically places it in the category of medium-chain fatty acids.[2] However, the presence of the terminal methoxy-oxo group and the dicarboxylic nature of its parent molecule, pimelic acid, distinguish it from simple saturated fatty acids and suggest a unique metabolic journey.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₄ | [1] |

| Molecular Weight | 174.20 g/mol | [1] |

| Parent Acid | Pimelic Acid | [2] |

| Key Functional Groups | Carboxylic Acid, Methyl Ester | [2] |

| Known Application | PROTAC Linker Synthesis | [1][2] |

The Landscape of Fatty Acid Metabolism: Potential Intersections

To hypothesize the biological activity of this compound, we must first understand the relevant metabolic pathways for molecules of similar structure. Fatty acid metabolism is a cornerstone of cellular energy homeostasis, providing ATP through β-oxidation.[3]

Mitochondrial β-Oxidation: The Central Catabolic Hub

Mitochondrial β-oxidation is the primary pathway for the degradation of fatty acids.[3] Long-chain fatty acids require the carnitine shuttle, regulated by the rate-limiting enzyme Carnitine Palmitoyltransferase I (CPT1), to enter the mitochondrial matrix.[4] Medium-chain fatty acids, however, can often diffuse across the mitochondrial membranes and become activated to their CoA esters within the matrix.

Peroxisomal β-Oxidation and ω-Oxidation

Very long-chain fatty acids and dicarboxylic acids are initially chain-shortened via β-oxidation within peroxisomes.[2] Additionally, the ω-oxidation pathway can introduce a terminal carboxylic acid group to fatty acids, converting them into dicarboxylic acids, which are then further metabolized.[5]

A Proposed Metabolic Pathway for this compound

Given the lack of direct experimental evidence, we propose a plausible metabolic pathway for this compound based on its chemical structure and established metabolic principles.

Step 1: Cellular Uptake and Ester Hydrolysis

The cellular uptake of this compound is likely mediated by fatty acid transport proteins, although passive diffusion may also play a role.[3][6] Once inside the cell, the methyl ester is expected to be rapidly hydrolyzed by ubiquitous intracellular esterases, yielding pimelic acid and methanol.

Figure 1: Proposed initial hydrolysis of this compound.

Step 2: Metabolism of Pimelic Acid

The resulting pimelic acid is a known metabolite.[1] As a seven-carbon dicarboxylic acid, it is a substrate for the β-oxidation machinery.[2] The metabolism of odd-chain dicarboxylic acids in peroxisomes and mitochondria ultimately yields acetyl-CoA and propionyl-CoA (which is then converted to the gluconeogenic substrate succinyl-CoA).[2] Pimelic acid is also a precursor in the biosynthesis of biotin (Vitamin B7).[4][7]

Figure 2: Hypothesized metabolic fate of this compound.

Experimental Protocols for a Self-Validating Investigation

To validate the proposed metabolic pathway and assess the biological activity of this compound, a series of well-defined experiments are necessary.

Cellular Uptake and Hydrolysis Assay

Objective: To determine if this compound is taken up by cells and hydrolyzed to pimelic acid.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., HepG2 hepatocytes, C2C12 myotubes) in standard growth medium.

-

Treatment: Incubate the cells with a known concentration of this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Metabolite Extraction:

-

Wash the cells with ice-cold PBS to remove extracellular compound.

-

Lyse the cells and extract intracellular metabolites using a methanol/acetonitrile/water solvent system.

-

Collect the extracellular medium.

-

-

LC-MS/MS Analysis: Analyze both intracellular and extracellular fractions for the presence and quantity of this compound and pimelic acid using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Expected Outcome: A time-dependent decrease of this compound and a corresponding increase of pimelic acid in both the intracellular and extracellular compartments would confirm uptake and hydrolysis.

Fatty Acid Oxidation (FAO) Assay

Objective: To assess the impact of this compound on the rate of fatty acid oxidation.[8][9]

Methodology:

-

Cell Permeabilization: Permeabilize cultured cells (e.g., HepG2, C2C12) with a mild detergent like digitonin to allow direct access to the mitochondria.

-

Substrate Incubation: Incubate the permeabilized cells in a reaction buffer containing a radiolabeled fatty acid substrate (e.g., [³H]-palmitate or [¹⁴C]-palmitate) in the presence or absence of this compound.

-

Measurement of FAO Products:

-

For [³H]-palmitate, measure the production of ³H₂O, which is released during β-oxidation.

-

For [¹⁴C]-palmitate, measure the production of ¹⁴CO₂ (if the label is on the carboxyl carbon) or acid-soluble metabolites.[9]

-

-

Data Analysis: Compare the rate of FAO in the presence of this compound to control conditions.

Expected Outcome: If this compound is metabolized via β-oxidation, it may compete with the radiolabeled substrate, leading to a decrease in the measured FAO rate of the labeled fatty acid. Alternatively, if it influences key regulatory enzymes, it could either inhibit or stimulate FAO.

Figure 3: Experimental workflow for the Fatty Acid Oxidation Assay.

In Vitro CPT1 Activity Assay

Objective: To directly assess if this compound or its metabolite, pimelic acid, affects the activity of the rate-limiting enzyme of long-chain fatty acid oxidation, CPT1.

Methodology:

-

Mitochondrial Isolation: Isolate mitochondria from rat liver or cultured cells by differential centrifugation.

-

Assay Reaction: Set up a reaction mixture containing isolated mitochondria, L-[³H]-carnitine, and palmitoyl-CoA in the presence of varying concentrations of this compound or pimelic acid.

-

Product Measurement: After incubation, separate the product, [³H]-palmitoylcarnitine, from the unreacted L-[³H]-carnitine using an ion-exchange resin or phase separation.

-

Quantification: Quantify the amount of [³H]-palmitoylcarnitine formed using liquid scintillation counting.

Expected Outcome: A decrease in the formation of [³H]-palmitoylcarnitine in the presence of the test compounds would indicate inhibition of CPT1 activity.

Concluding Remarks and Future Directions

The biological activity of this compound in fatty acid metabolism remains an open question. Based on its chemical structure, a plausible metabolic pathway involves intracellular hydrolysis to pimelic acid, followed by entry into the β-oxidation pathway. The experimental protocols outlined in this guide provide a robust framework for testing this hypothesis and elucidating the molecule's bioactivity.

Should these investigations confirm that this compound is indeed a substrate for fatty acid metabolism, it could have implications for its use in drug development, particularly in the design of PROTACs where the linker's own metabolic fate could influence the overall pharmacokinetic and pharmacodynamic properties of the therapeutic. Further research could also explore its potential as an anaplerotic agent, similar to other medium-chain fatty acids and dicarboxylic acids, which can replenish intermediates of the TCA cycle. The journey to understanding the full biological profile of this compound begins with the rigorous application of the principles and methodologies described herein.

References

-

Huang Z, et al. CPT1A-Mediated Fatty Acid Oxidation Promotes Precursor Osteoclast Fusion in Rheumatoid Arthritis. Frontiers in Immunology. 2021. Available from: [Link]

-

Wikipedia. Carnitine palmitoyltransferase I. Available from: [Link]

-

Houten SM, et al. CPT1alpha over-expression increases long-chain fatty acid oxidation and reduces cell viability with incremental palmitic acid concentration in 293T cells. Journal of Lipid Research. 2005. Available from: [Link]

-

Mingrone G, Castagneto M. Medium-chain, even-numbered dicarboxylic acids as novel energy substrates: an update. Nutrition Reviews. 2006. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Available from: [Link]

-

Choi J, et al. Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner. Cell Reports. 2023. Available from: [Link]

-

Crysdot LLC. This compound - Aliphatic Hydrocarbon. Available from: [Link]

- Google Patents. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.

-

PubChem. 7-Oxoheptanoic acid. Available from: [Link]

-

Black PN, DiRusso CC. Cellular fatty acid uptake: the contribution of metabolism. Current Opinion in Clinical Nutrition and Metabolic Care. 2007. Available from: [Link]

-

Schilling JD, et al. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines. Methods in Enzymology. 2014. Available from: [Link]

-

UniProt. CPT1A - Carnitine O-palmitoyltransferase 1, liver isoform - Macaca mulatta (Rhesus macaque). Available from: [Link]

-

PubChem. Suberic acid. Available from: [Link]

-

O'Donnell KA, et al. Measurement of fatty acid oxidation rates in animal tissues and cell lines. Methods in Enzymology. 2014. Available from: [Link]

-

Guo Y, et al. Seven Fatty Acid Metabolism-Related Genes as Potential Biomarkers for Predicting the Prognosis and Immunotherapy Responses in Patients with Esophageal Cancer. Journal of Immunology Research. 2022. Available from: [Link]

-

Massart J, et al. Drug-Induced Inhibition of Mitochondrial Fatty Acid Oxidation and Steatosis. Current Pathobiology Reports. 2014. Available from: [Link]

-

Garlid KD, et al. Fatty Acid Oxidation and Mitochondrial Morphology Changes as Key Modulators of the Affinity for ADP in Rat Heart Mitochondria. International Journal of Molecular Sciences. 2020. Available from: [Link]

-

Oakwood Chemical. 8-Methoxy-8-oxooctanoic acid. Available from: [Link]

-

Vockley J. A pharmacological profile of triheptanoin for the treatment of long-chain fatty acid oxidation disorders. Expert Review of Clinical Pharmacology. 2023. Available from: [Link]

-

Vockley J, et al. Triheptanoin for the treatment of long-chain fatty acid oxidation disorders: Final results of an open-label, long-term extension study. Journal of Inherited Metabolic Disease. 2023. Available from: [Link]

-

de Faria Coelho-Ravagnani C, et al. Fatty Acids Consumption: The Role Metabolic Aspects Involved in Obesity and Its Associated Disorders. Nutrients. 2021. Available from: [Link]

-

PubChem. 4-Amino-7-ethoxy-7-oxoheptanoic acid. Available from: [Link]

-

Li S, et al. Polymethoxyflavones: Chemistry, Biological Activity, and Occurrence in Orange Peel. Journal of Agricultural and Food Chemistry. 2014. Available from: [Link]

-

Khan Academy. Overview of Fatty Acid Oxidation (video). Available from: [Link]

-

PubChem. 7-Amino-7-oxoheptanoic acid. Available from: [Link]

Sources

- 1. Human Metabolome Database: Showing metabocard for Pimelic acid (HMDB0000857) [hmdb.ca]

- 2. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent studies of the cellular uptake of long chain free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pimelic acid - Wikipedia [en.wikipedia.org]

- 5. Medium-chain, even-numbered dicarboxylic acids as novel energy substrates: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellular fatty acid uptake: the contribution of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of fatty acid oxidation rates in animal tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7-Methoxy-7-oxoheptanoic Acid

Abstract

This technical guide provides a comprehensive overview of 7-Methoxy-7-oxoheptanoic acid, a bifunctional organic compound of significant interest to researchers in organic synthesis, materials science, and drug development. The document details the compound's nomenclature, physicochemical properties, synthesis protocols, analytical characterization, and key applications. By integrating established chemical principles with practical, field-proven insights, this guide serves as an essential resource for scientists and professionals seeking to utilize this versatile molecule in their research endeavors. All methodologies are presented with a focus on reproducibility and self-validation, supported by authoritative references.

Introduction and Nomenclature

This compound is a dicarboxylic acid monoester that holds a unique position at the intersection of fatty acids and carboxylic acid derivatives.[1] Its structure features a seven-carbon aliphatic chain, classifying it as a medium-chain fatty acid derivative.[1] Critically, it possesses two distinct terminal functional groups: a free carboxylic acid and a methyl ester. This bifunctional nature is the cornerstone of its utility as a versatile chemical building block.[1]

While the name "this compound" is a systematically generated IUPAC name, the compound is more commonly known in literature and commercial catalogs by several synonyms:

-

Monomethyl pimelate [2]

-

Pimelic acid monomethyl ester[3]

-

Methyl hydrogen heptanedioate[2]

-

Heptanedioic acid, 1-methyl ester[4]

The parent dicarboxylic acid is heptanedioic acid, commonly known as pimelic acid.[1] Therefore, this compound is accurately described as the 1-methyl monoester of pimelic acid. For clarity and consistency, this guide will use the common name Monomethyl Pimelate alongside its systematic IUPAC name.

Physicochemical and Safety Data

Understanding the fundamental properties and safety requirements of a chemical is a prerequisite for its effective and safe use in a research setting.

Physicochemical Properties

The key properties of Monomethyl Pimelate are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 20291-40-1 | [4][5][6] |

| Molecular Formula | C₈H₁₄O₄ | [4][5][6] |

| Molecular Weight | 174.20 g/mol | [4][6] |

| Appearance | Colorless to light yellow liquid | [4][5] |

| Purity | Typically ≥95% - 98% | [4][5][6] |

| Topological Polar Surface Area (TPSA) | 63.6 Ų | [6] |

| logP | 1.1945 | [6] |

| Storage | Sealed in dry, room temperature conditions | [5][6] |

Safety and Handling

Monomethyl Pimelate is classified with the GHS07 pictogram, indicating it can be a skin, eye, and respiratory irritant.[5] While specific safety data for the monoester is limited, the safety profile of its parent compound, pimelic acid, provides a useful proxy for handling precautions. Pimelic acid is known to cause serious eye irritation and may cause respiratory irritation.[7][8][9]

Standard Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[7][10]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7][10]

-

First Aid (Eyes): In case of contact, immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present, and seek medical attention.[7][8][9]

-

First Aid (Inhalation): If inhaled, move the person to fresh air. If symptoms persist, seek medical advice.[7][8][9]

-

Spills: Absorb spills with an inert material and place in a suitable container for disposal. Avoid discharge into drains.[8]

Synthesis and Purification Workflow

Monomethyl pimelate is typically synthesized via the selective mono-esterification of its parent dicarboxylic acid, pimelic acid. The following section details a standard laboratory-scale protocol and explains the rationale behind the procedural choices.

Synthesis Logic and Mechanism

The most common method for this synthesis is a Fischer esterification. The core challenge is achieving mono-esterification while minimizing the formation of the diester byproduct, dimethyl pimelate. This is controlled by manipulating the stoichiometry of the reactants. By using a significant excess of the dicarboxylic acid relative to the alcohol (methanol), the statistical probability of a single pimelic acid molecule reacting twice is reduced.

The reaction is catalyzed by a strong acid (e.g., H₂SO₄), which protonates the carbonyl oxygen of one of the carboxylic acid groups, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Experimental Protocol: Synthesis of Monomethyl Pimelate

This protocol is designed as a self-validating workflow, including steps for reaction, neutralization, extraction, and purification.

Materials:

-

Pimelic Acid (Heptanedioic acid)

-

Methanol (Anhydrous)

-

Sulfuric Acid (Concentrated)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine pimelic acid and a controlled molar equivalent of anhydrous methanol.

-

Rationale: Using a specific molar ratio (e.g., 2:1 or 3:1 of acid to alcohol) favors the mono-ester product. Anhydrous conditions prevent water from interfering with the esterification equilibrium.

-

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: Heating accelerates the reaction to reach equilibrium faster. TLC allows for the visualization of the consumption of starting material and the formation of the monoester and diester products.

-

-

Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the mixture into a separatory funnel containing cold water.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate. Combine the organic layers.

-

Rationale: Ethyl acetate is a suitable solvent for extracting the moderately polar monoester from the aqueous phase. Multiple extractions ensure a higher yield.

-

-

Neutralization Wash: Wash the combined organic layers with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Causality: This is a critical step. The weak base neutralizes the sulfuric acid catalyst and, importantly, deprotonates the unreacted pimelic acid and the carboxylic acid group of the desired product, converting them into their water-soluble sodium salts. This selectively removes the unreacted dicarboxylic acid from the organic layer.[11]

-

-

Brine Wash: Wash the organic layer with brine.

-

Rationale: The brine wash helps to remove residual water from the organic phase and break any emulsions that may have formed.[11]

-

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[11]

-

Purification (Optional): If significant diester byproduct is present, the crude product can be further purified using column chromatography.

Synthesis and Workup Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Sources

- 1. benchchem.com [benchchem.com]

- 2. parchem.com [parchem.com]

- 3. molbase.com [molbase.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound | 20291-40-1 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. valsynthese.ch [valsynthese.ch]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Discovery and history of 7-Methoxy-7-oxoheptanoic acid

An In-Depth Technical Guide to 7-Methoxy-7-oxoheptanoic Acid: From Synthesis to Application

Abstract

This compound, also known as monomethyl pimelate, is a bifunctional organic compound of significant interest in contemporary chemical and biological research.[1] Structurally, it is the monomethyl ester of the C7 dicarboxylic acid, pimelic acid.[1] This guide provides a comprehensive overview of its chemical properties, historical context, prevalent synthetic methodologies, and its critical role as a molecular building block, particularly in the development of advanced therapeutics like Proteolysis-Targeting Chimeras (PROTACs).[1][2] We will explore the nuanced chemistry behind its synthesis, detailing established protocols and the rationale governing experimental choices, to provide researchers and drug development professionals with a practical and in-depth resource.

Nomenclature, Structure, and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount. This compound is the preferred IUPAC name, which precisely describes its structure: a seven-carbon (heptanoic) acid chain where the carbon at position 7 is part of a methoxy-oxo group (a methyl ester).[1] Its bifunctional nature, possessing both a terminal carboxylic acid and a methyl ester, is the cornerstone of its synthetic utility.[1]

Chemical Identifiers

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Monomethyl pimelate, Adipic acid monomethyl ester | [1][3] |

| CAS Number | 20291-40-1 | [2][4] |

| Molecular Formula | C₈H₁₄O₄ | [2][4][5] |

| Molecular Weight | 174.20 g/mol | [2][5] |

| Physical Form | Colorless to light yellow liquid | [5] |

| InChIKey | YOLQOHRXBGFZED-UHFFFAOYSA-N | [4] |

Historical Context and Emergence in Modern Synthesis

The "discovery" of this compound is not attributable to a singular event but is rather intertwined with the broader history of organic synthesis, specifically the challenge of selectively modifying symmetrical dicarboxylic acids. For decades, chemists have sought efficient methods to differentiate the two identical carboxyl groups in molecules like adipic acid or pimelic acid to create versatile intermediates.

The emergence of this specific molecule as a commercially available and widely cited building block is a relatively recent phenomenon, driven largely by the explosion of interest in PROTAC technology in the 21st century. PROTACs require flexible yet precisely defined linkers to connect two different protein-binding moieties.[2] The aliphatic chain of this compound provides the necessary spacing and flexibility, while its two distinct functional groups allow for controlled, sequential conjugation, making it an ideal precursor for linker synthesis.[1]

Synthetic Methodologies: The Challenge of Selectivity

The synthesis of this compound from its parent dicarboxylic acid, pimelic acid, presents a classic chemical challenge: achieving selective mono-esterification. Standard Fischer esterification using methanol and an acid catalyst will invariably produce a statistical mixture of unreacted pimelic acid, the desired monoester, and the undesired dimethyl pimelate. Therefore, successful synthesis hinges on strategies that can favor the mono-ester.

Sources

An In-depth Technical Guide on the Metabolic Fates of L-Leucine and the Origins of 7-Methoxy-7-oxoheptanoic Acid

Preamble for the Researcher

In the landscape of metabolic biochemistry, precision and clarity are paramount. This guide addresses the proposed relationship between the essential branched-chain amino acid, L-leucine, and the dicarboxylic acid derivative, 7-Methoxy-7-oxoheptanoic acid. Our investigation reveals that these two molecules arise from distinct and well-characterized metabolic pathways. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a clear delineation of the canonical metabolism of L-leucine and the origins of dicarboxylic acids, while clarifying the current scientific understanding of their interaction—or lack thereof. We will proceed by dissecting each pathway with the requisite technical detail, providing field-proven insights into the underlying biochemical logic and the analytical methodologies essential for their study.

Part 1: The Canonical Metabolic Pathway of L-Leucine

L-leucine is an essential, ketogenic amino acid, renowned not only as a fundamental building block for protein synthesis but also as a potent signaling molecule that modulates critical cellular processes, including muscle protein synthesis via the mTOR pathway.[1][2][3][4] Its catabolism is a meticulously regulated process occurring primarily in the mitochondria of tissues such as muscle, adipose, and liver.[5]

The breakdown of L-leucine does not lead to glucose precursors but rather culminates in the production of acetyl-CoA and acetoacetate, key intermediates in fatty acid synthesis and the citric acid cycle.[1][3]

Step-by-Step L-Leucine Catabolism

-

Reversible Transamination: The catabolic journey begins in the cellular cytoplasm with the transfer of leucine's amino group to α-ketoglutarate. This reaction is catalyzed by Branched-Chain Amino Acid Aminotransferase (BCAT) , yielding α-ketoisocaproate (KIC) and glutamate.[2][5] This initial step is a common feature for all branched-chain amino acids.

-

Oxidative Decarboxylation: KIC is transported into the mitochondrial matrix where it undergoes a critical, irreversible step: oxidative decarboxylation. The Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) complex , a multi-enzyme assembly analogous to the pyruvate dehydrogenase complex, catalyzes this reaction, converting KIC to isovaleryl-CoA .[3][5]

-

Dehydrogenation: Isovaleryl-CoA is then oxidized to β-methylcrotonyl-CoA by Isovaleryl-CoA Dehydrogenase . This step is a flavin adenine dinucleotide (FAD)-dependent reaction.

-

Carboxylation: Subsequently, β-methylcrotonyl-CoA Carboxylase , a biotin-dependent enzyme, carboxylates β-methylcrotonyl-CoA to form β-methylglutaconyl-CoA .

-

Hydration: Methylglutaconyl-CoA Hydratase adds a water molecule to β-methylglutaconyl-CoA, producing β-hydroxy-β-methylglutaryl-CoA (HMG-CoA) .

-

Cleavage: The final step involves the cleavage of HMG-CoA by HMG-CoA Lyase into acetyl-CoA and acetoacetate .[5] These products can then enter the citric acid cycle for energy production or be utilized in the synthesis of cholesterol and other lipids.[3][5]

Visualization of L-Leucine Metabolism

Caption: Canonical catabolic pathway of L-Leucine.

Part 2: The Metabolic Origins of this compound

This compound is the monomethyl ester of pimelic acid (heptanedioic acid).[6][7] It belongs to the family of dicarboxylic acids, which are not products of amino acid catabolism. Instead, their presence in biological systems is typically a hallmark of fatty acid oxidation, specifically via a pathway known as omega (ω)-oxidation.[8][9]

This alternative route for fatty acid breakdown becomes particularly significant when the primary pathway, mitochondrial β-oxidation, is either overwhelmed by an excess of fatty acids or impaired due to genetic defects.[9][10][11] This condition often leads to a state known as dicarboxylic aciduria, characterized by the excretion of these water-soluble acids in the urine.[8][10]

The Omega (ω)-Oxidation Pathway

Omega-oxidation occurs in the endoplasmic reticulum and involves enzymes from the cytochrome P450 family.[8][11]

-

ω-Hydroxylation: The process begins with the hydroxylation of the terminal methyl (ω) carbon of a medium- or long-chain fatty acid. This reaction is catalyzed by a cytochrome P450 mixed-function oxidase , requiring NADPH and molecular oxygen, to produce an ω-hydroxy fatty acid.[12]

-

Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase .

-

Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase , resulting in a dicarboxylic acid with carboxyl groups at both ends of the aliphatic chain.[12]

-

Peroxisomal β-Oxidation: This newly formed dicarboxylic acid can then be transported to peroxisomes, where it undergoes β-oxidation.[12] This process shortens the chain from both ends, producing shorter-chain dicarboxylic acids (like suberic acid, adipic acid) and acetyl-CoA.[9][12]

This compound itself is a synthetic derivative and not a direct product of these pathways, though its parent dicarboxylic acid (pimelic acid) can be.[13] The methylation would require a subsequent, specific enzymatic or chemical reaction.

Visualization of Dicarboxylic Acid Formation

Caption: Formation of dicarboxylic acids via ω-oxidation.

Part 3: Investigating the Proposed Link - A Scientific Assessment

A thorough review of established metabolic pathways reveals no direct, recognized link between the catabolism of L-leucine and the formation of this compound or its parent dicarboxylic acids. The biochemical routes are fundamentally distinct:

-

Precursor Molecule: L-leucine is a branched-chain amino acid. Dicarboxylic acids originate from linear-chain fatty acids.

-

Cellular Location: L-leucine catabolism is primarily mitochondrial. Dicarboxylic acid formation (ω-oxidation) occurs in the endoplasmic reticulum.

-